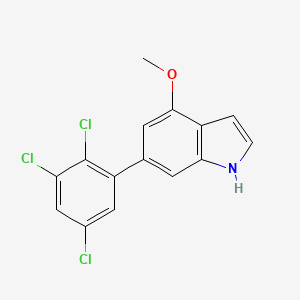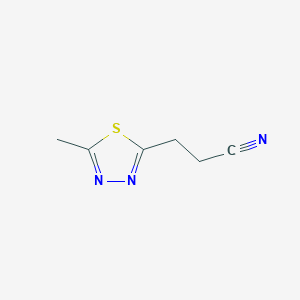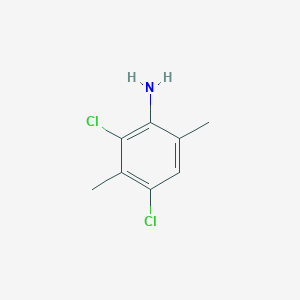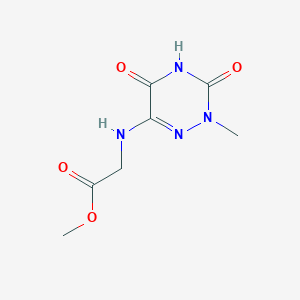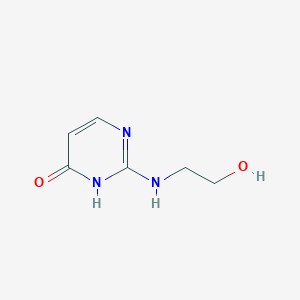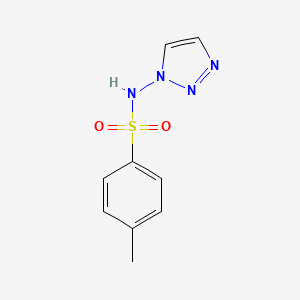
p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI): is a chemical compound that combines the structural features of p-toluenesulfonamide and 1,2,3-triazole. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of p-toluenesulfonyl azide and an alkyne, which undergo cycloaddition to form the 1,2,3-triazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a suitable ligand to stabilize the copper species .
Analyse Des Réactions Chimiques
Types of Reactions: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can act as a nucleophile in substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Cycloaddition Reactions: Copper(I) catalysts and suitable ligands are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while cycloaddition reactions can produce complex triazole-containing structures .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is used as a building block for the construction of more complex molecules. Its ability to undergo click reactions makes it valuable for creating diverse chemical libraries .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of antifungal and antimicrobial agents. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
p-Toluenesulfonamide: A simpler compound without the triazole ring, used in organic synthesis and as a precursor for other chemicals.
1,2,3-Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Sulfonamide Derivatives: A broad class of compounds with antimicrobial properties, used in medicine and agriculture.
Uniqueness: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is unique due to the combination of the sulfonamide and triazole functionalities.
Propriétés
Formule moléculaire |
C9H10N4O2S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
4-methyl-N-(triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-6-10-11-13/h2-7,12H,1H3 |
Clé InChI |
DNNCLUQPFNAFFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


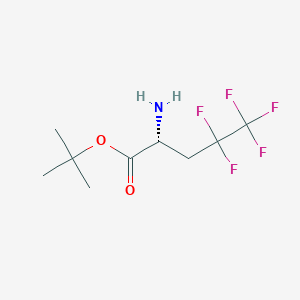
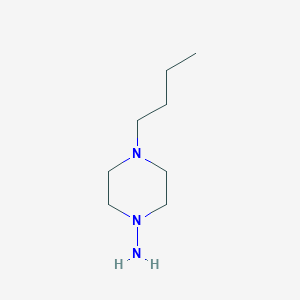
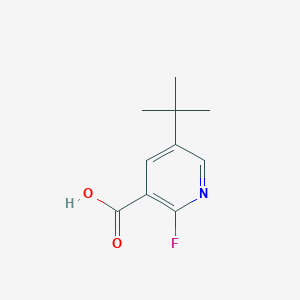
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![4,5-Dihydro-4-iodo-1'-methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13105575.png)

